molecular formula C24H28BrNO2 B8304314 Allyl-{6-[3-(4-bromo-phenyl)-benzofuran-6-yloxy]-hexyl-}-methyl-amin

Allyl-{6-[3-(4-bromo-phenyl)-benzofuran-6-yloxy]-hexyl-}-methyl-amin

Cat. No. B8304314
M. Wt: 442.4 g/mol
InChI Key: JYNZIOFUHBJABQ-UHFFFAOYSA-N
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Patent
US05856503

Procedure details

Analogously to Example 18d, from 3-(4-bromo-phenyl)-benzofuran-6-ol and 1,6-dibromohexane via 6-(6-bromo-hexyloxy)-3-(4-bromo-phenyl)-benzofuran and by reaction with N-allyl-methyl-amine there is obtained allyl-[6-[3-(4-bromo-phenyl)-benzofuran-6-yloxy]-hexyl]-methyl-amine which is converted into the fumarate, MS: m/e 442 (M+H+, 1 Br).
Name
3-(4-bromo-phenyl)-benzofuran-6-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(6-bromo-hexyloxy)-3-(4-bromo-phenyl)-benzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=CC(C2C3C=CC(O)=CC=3OC=2)=CC=1.BrCCCCCCBr.Br[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][O:33][C:34]1[CH:49]=[CH:48][C:37]2[C:38]([C:41]3[CH:46]=[CH:45][C:44]([Br:47])=[CH:43][CH:42]=3)=[CH:39][O:40][C:36]=2[CH:35]=1.[CH2:50]([NH:53][CH3:54])[CH:51]=[CH2:52]>>[CH2:50]([N:53]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][O:33][C:34]1[CH:49]=[CH:48][C:37]2[C:38]([C:41]3[CH:46]=[CH:45][C:44]([Br:47])=[CH:43][CH:42]=3)=[CH:39][O:40][C:36]=2[CH:35]=1)[CH3:54])[CH:51]=[CH2:52]

Inputs

Step One
Name
3-(4-bromo-phenyl)-benzofuran-6-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=COC2=C1C=CC(=C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCBr
Name
6-(6-bromo-hexyloxy)-3-(4-bromo-phenyl)-benzofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCOC1=CC2=C(C(=CO2)C2=CC=C(C=C2)Br)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(C)CCCCCCOC1=CC2=C(C(=CO2)C2=CC=C(C=C2)Br)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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